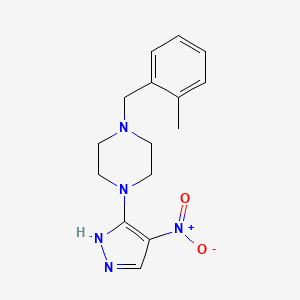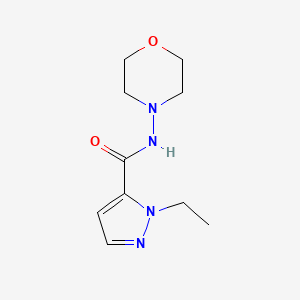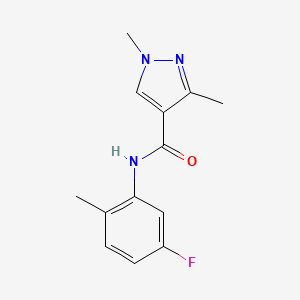![molecular formula C18H20ClN3O3 B10898914 2-[(3-chlorophenyl)amino]-N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]butanehydrazide](/img/structure/B10898914.png)
2-[(3-chlorophenyl)amino]-N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]butanehydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Chloroanilino)-N’~1~-[(E)-1-(4-hydroxy-3-methoxyphenyl)methylidene]butanohydrazide is a complex organic compound with potential applications in various scientific fields. This compound features a combination of aromatic rings, a hydrazide group, and a methoxyphenyl moiety, making it an interesting subject for chemical research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-chloroanilino)-N’~1~-[(E)-1-(4-hydroxy-3-methoxyphenyl)methylidene]butanohydrazide typically involves the condensation of 3-chloroaniline with a suitable aldehyde or ketone, followed by the reaction with butanohydrazide. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the condensation process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, potentially involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-(3-chloroanilino)-N’~1~-[(E)-1-(4-hydroxy-3-methoxyphenyl)methylidene]butanohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
2-(3-chloroanilino)-N’~1~-[(E)-1-(4-hydroxy-3-methoxyphenyl)methylidene]butanohydrazide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-(3-chloroanilino)-N’~1~-[(E)-1-(4-hydroxy-3-methoxyphenyl)methylidene]butanohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(2-chloroanilino)-N’~1~-[(E)-(3-hydroxyphenyl)methylidene]acetohydrazide
- 2-(2-chloroanilino)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-4-thiazolone
Uniqueness
2-(3-chloroanilino)-N’~1~-[(E)-1-(4-hydroxy-3-methoxyphenyl)methylidene]butanohydrazide is unique due to its specific combination of functional groups and structural features
Eigenschaften
Molekularformel |
C18H20ClN3O3 |
|---|---|
Molekulargewicht |
361.8 g/mol |
IUPAC-Name |
2-(3-chloroanilino)-N-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]butanamide |
InChI |
InChI=1S/C18H20ClN3O3/c1-3-15(21-14-6-4-5-13(19)10-14)18(24)22-20-11-12-7-8-16(23)17(9-12)25-2/h4-11,15,21,23H,3H2,1-2H3,(H,22,24)/b20-11+ |
InChI-Schlüssel |
ULMQQYKIULVVRK-RGVLZGJSSA-N |
Isomerische SMILES |
CCC(C(=O)N/N=C/C1=CC(=C(C=C1)O)OC)NC2=CC(=CC=C2)Cl |
Kanonische SMILES |
CCC(C(=O)NN=CC1=CC(=C(C=C1)O)OC)NC2=CC(=CC=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(4-Bromo-1-methyl-1H-pyrazol-5-YL)[hexahydropyrrolo[1,2-A]pyrazin-2(1H)-YL]methanone](/img/structure/B10898832.png)

![N-cyclopropyl-2-[(1,3-dimethyl-1H-pyrazol-4-yl)carbonyl]hydrazinecarbothioamide](/img/structure/B10898849.png)
![N-benzyl-5-[(naphthalen-1-yloxy)methyl]furan-2-carboxamide](/img/structure/B10898852.png)
![7-({2-[4-chloro-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoyl}amino)-3-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B10898856.png)
![ethyl (2Z)-2-(3-methoxybenzylidene)-7-methyl-5-[4-(methylsulfanyl)phenyl]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B10898867.png)
![N-(4-chlorobenzyl)-2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetamide](/img/structure/B10898868.png)

![N-(3,4-dimethylphenyl)-2-{4-[(4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl]-2-methoxyphenoxy}acetamide](/img/structure/B10898876.png)

![1-(5-Chloro-2-methoxyphenyl)-3-[4-(diethylamino)phenyl]urea](/img/structure/B10898906.png)
![1-[(2-chlorophenoxy)methyl]-N-(5-methylpyridin-2-yl)-1H-pyrazole-3-carboxamide](/img/structure/B10898920.png)
![(4Z)-4-{3-chloro-5-ethoxy-4-[(2-fluorobenzyl)oxy]benzylidene}-2-(thiophen-2-yl)-1,3-oxazol-5(4H)-one](/img/structure/B10898923.png)
![2-(4-chlorophenoxy)-N'-[(E)-(4-ethoxy-3-iodo-5-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B10898927.png)
